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Abstract

Squalamine, a cationic aminosterol first isolated from the dogfish shark (Squalus acanthias),
has traversed a remarkable scientific journey from a natural antibiotic to a potential therapeutic
agent in oncology and ophthalmology. This technical guide provides an in-depth review of the
history, multifaceted mechanism of action, and clinical development of squalamine. It
consolidates key preclinical and clinical data, outlines experimental methodologies, and visually
represents its complex biological interactions. Despite promising early findings, the
development of squalamine has faced significant hurdles, culminating in the discontinuation of
late-stage clinical trials. This document serves as a comprehensive resource for researchers
and drug development professionals, offering a detailed retrospective on the scientific
endeavors to translate this unique marine-derived compound into a clinical therapy.

Discovery and Early Development

Squalamine was first discovered in 1993 by Michael Zasloff and colleagues during a search for
novel antimicrobial compounds in the tissues of primitive vertebrates, based on the hypothesis
that these animals might rely on potent chemical defenses as part of their innate immune
system.[1][2][3] The compound was isolated from the stomach and liver of the dogfish shark,
Squalus acanthias, and was initially characterized as a broad-spectrum steroidal antibiotic with
potent bactericidal activity against both Gram-negative and Gram-positive bacteria, as well as
fungicidal and protozoacidal properties.[2][3] The structure of squalamine was identified as a
cationic steroid conjugated to a spermidine molecule.[1][2][3] A chemical synthesis for
squalamine was subsequently developed, enabling further investigation and preclinical
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development.[1] Later, squalamine was also identified in the white blood cells of the sea
lamprey (Petromyzon marinus).[4][5]

Mechanism of Action

Squalamine exhibits a diverse range of biological activities, stemming from its unique
amphipathic structure, which allows it to interact with cellular membranes and key intracellular
signaling molecules.

Antimicrobial and Antiviral Activity

As a cationic molecule, squalamine is electrostatically attracted to the negatively charged
phospholipids present on the outer membranes of bacteria.[6][7] Its proposed mechanism of
action against Gram-negative bacteria involves a detergent-like effect, disrupting the outer
membrane.[6][8] In Gram-positive bacteria, it is believed to cause membrane depolarization,
leading to the efflux of intracellular ions and rapid cell death.[6][9]

The antiviral properties of squalamine are attributed to its ability to neutralize the negative
electrostatic charge of intracellular membranes.[4][5][10] This alteration of the host cell's
internal membrane environment is thought to render it less supportive of viral replication for a
broad spectrum of both RNA and DNA enveloped viruses.[4][5][9]

Anti-Angiogenic Activity

In the late 1990s, squalamine was discovered to possess potent anti-angiogenic properties,
which became the primary focus of its therapeutic development.[1][11] This activity is not due
to direct cytotoxicity to tumor cells but rather through the inhibition of endothelial cell
proliferation and migration stimulated by various mitogens, including Vascular Endothelial
Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth
Factor (PDGF).[9][11][12]

The anti-angiogenic mechanism of squalamine is multifactorial and involves several key
signaling pathways:

e Inhibition of the Sodium-Proton Exchanger (NHE3): Squalamine has been shown to be a
specific inhibitor of the NHE3 isoform of the sodium-proton exchanger.[13][14] NHE3 plays a
crucial role in regulating intracellular pH, which is important for cell proliferation and
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migration.[15][16] By inhibiting NHE3, squalamine can disrupt the intracellular signaling
necessary for endothelial cell activation.[14]

Interaction with Calmodulin: Squalamine may function as a calmodulin chaperone.[13]
Calmodulin is a calcium-binding protein that regulates numerous cellular processes,
including cell proliferation and cytoskeletal organization, which are essential for
angiogenesis.

Disruption of Downstream Signaling: Squalamine has been shown to block the VEGF-
induced phosphorylation of key signaling kinases such as p44/p42 mitogen-activated protein
kinase (MAPK) and focal adhesion kinase (FAK).[12] This inhibition prevents the cytoskeletal
reorganization required for endothelial cells to form new blood vessels.[12]

Displacement of Membrane-Bound Proteins: Due to its positive charge, squalamine can
enter cells and displace electrostatically bound proteins from the inner surface of the
cytoplasmic membrane, thereby disrupting signaling complexes crucial for angiogenesis.[4]
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Preclinical Development in Oncology

Numerous preclinical studies have demonstrated the anti-angiogenic and anti-tumor efficacy of
squalamine in various cancer models. Systemic administration of squalamine was shown to
inhibit tumor growth in models of lung, breast, brain, and ovarian cancer.[11][12] Notably,
squalamine was found to be more effective when used in combination with conventional
chemotherapy agents such as cisplatin, paclitaxel, and cyclophosphamide.[17][18]
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Preclinical Squalamine o
Cancer Model Key Findings Reference
Study Summary Treatment
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[13][18]
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half.

Clinical Development

Based on the promising preclinical data, squalamine entered clinical trials for the treatment of

various solid tumors and later for neovascular (wet) age-related macular degeneration (AMD).

Oncology Clinical Trials

Phase | and Il clinical trials were conducted to evaluate the safety and efficacy of squalamine in
patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), ovarian
cancer, and prostate cancer.[12][13]
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A Phase | study in patients with advanced solid malignancies established a well-tolerated dose
of up to 500 mg/m?/day administered as a 5-day continuous intravenous infusion every 3
weeks.[17] Another Phase | trial determined the best-tolerated dose rate for a 120-hour
continuous IV infusion to be 192 mg/m?/day, with some patients tolerating up to 384 mg/m2/day.
[19] Dose-limiting toxicity was primarily hepatotoxicity, which was reversible upon cessation of
the infusion.[19]

In a Phase Il trial for chemotherapy-resistant or refractory ovarian cancer, squalamine (200
mg/m2/day) was administered in combination with carboplatin.[12] Of the 22 evaluable patients,
8 (36%) achieved an objective response.[12]
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Ophthalmology Clinical Trials for Wet AMD

The anti-angiogenic properties of squalamine made it an attractive candidate for treating wet
AMD, a disease characterized by abnormal blood vessel growth in the macula.[20][21]
Development shifted towards an ophthalmic formulation of squalamine lactate.

A Phase Il study evaluated the efficacy and safety of 0.2% squalamine lactate eye drops
administered twice daily in conjunction with as-needed (PRN) injections of ranibizumab
(Lucentis), the standard of care.[22] Interim results from this study were positive, showing a
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greater improvement in visual acuity for the squalamine group compared to the placebo group.
[22][23]

Wet AMD

) Squalamine + Placebo +

Phase Il Interim - -

Ranibizumab Ranibizumab p-value Reference
Results

PRN PRN
(IMPACT Study)
Number of

_ 29 33 - [22]

Patients
Mean Change in
Visual Acuity +10.4 +6.3 0.18 [22]
(letters)
Patients with =15

48.3% 21.2% 0.025 [22]

letter gain

Patients with =20
) - - 0.022 [22]
letter gain

These encouraging Phase Il results led to the initiation of a larger Phase Il clinical trial
program.[23][24] However, the subsequent MAKO trial, a multicenter, randomized, double-
masked, placebo-controlled Phase Il study, failed to meet its primary endpoint.[25] The results
showed that the combination of squalamine eye drops with monthly ranibizumab injections did
not result in a statistically significant improvement in visual acuity compared to placebo with
ranibizumab.[25] In fact, the placebo group showed a slightly better mean gain in vision.[25]

Wet AMD Phase Il

Squalamine + Placebo +

Results (MAKO o o Reference
Ranibizumab Ranibizumab

Study)

Number of Patients 119 118 [25]

Mean Gain in Visual

Acuity from Baseline +8.33 +10.58 [25]

(letters)
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Following these disappointing results, the development of squalamine for the treatment of wet
AMD was discontinued in 2018.[25]

Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay

e Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS).

* Methodology: HUVECSs are cultured in the presence of an endothelial cell growth medium.
For the assay, cells are seeded in multi-well plates and allowed to adhere. The medium is
then replaced with a basal medium containing a mitogen, such as VEGF (e.g., 50 ng/mL),
with or without varying concentrations of squalamine. Cells are incubated for a specified
period (e.g., 72 hours). Cell proliferation is quantified using a standard method such as the
MTT assay, which measures mitochondrial activity as an indicator of cell viability and
proliferation. The results are expressed as a percentage of the proliferation observed in the

mitogen-stimulated control group.

Click to download full resolution via product page

In Vivo Tumor Xenograft Model

e Animal Model: Immunocompromised mice (e.g., nude mice).

e Methodology: Human tumor cells (e.g., MCF-7 breast cancer cells) are injected
subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are
randomized into treatment and control groups. The treatment group receives squalamine via
a specified route (e.g., daily intraperitoneal or intravenous injections) at a predetermined
dose. The control group receives a vehicle control. Tumor volume is measured regularly
(e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and
tumors are excised and weighed. The efficacy of squalamine is determined by comparing the
tumor growth rate and final tumor weight between the treated and control groups.

Wet AMD Clinical Trial Desigh (MAKO Study)

o Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.
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o Patient Population: Subjects with neovascular (wet) age-related macular degeneration.
o Methodology: Subjects were randomized on a 1:1 basis to one of two treatment arms:

o Topical squalamine lactate ophthalmic solution (0.2%) administered twice daily, in
combination with monthly intravitreal injections of ranibizumab.

o Topical placebo administered twice daily, in combination with monthly intravitreal injections
of ranibizumab.

e Primary Endpoint: The mean change in best-corrected visual acuity (BCVA) from baseline to
a specified follow-up time (e.g., 9 months), as measured using the Early Treatment Diabetic
Retinopathy Study (ETDRS) chart.

e Secondary Endpoints: Included the proportion of patients gaining or losing a certain number
of letters of vision, and safety and tolerability assessments.

Click to download full resolution via product page

Conclusion

The story of squalamine is a compelling example of the complexities and challenges inherent in
drug development. From its discovery as a natural antibiotic in sharks to its investigation as a
novel anti-angiogenic agent for cancer and wet AMD, squalamine has been the subject of
extensive scientific inquiry. Its multifaceted mechanism of action, involving interactions with cell
membranes and key signaling pathways, highlights its unique biological properties. While
preclinical studies and early-phase clinical trials showed significant promise, the ultimate failure
to meet primary endpoints in a pivotal Phase Il trial for wet AMD led to the cessation of its
development for this indication. This comprehensive technical guide serves as a valuable
repository of the knowledge gained throughout the extensive research and development of
squalamine, offering insights that may yet inform future therapeutic endeavors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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